Cas no 2111795-61-8 (Ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate)
![Ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate structure](https://ja.kuujia.com/scimg/cas/2111795-61-8x500.png)
Ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate
-
- インチ: 1S/C11H8BrF3N2O2/c1-2-19-9(18)8-7-4-3-6(12)5-17(7)10(16-8)11(13,14)15/h3-5H,2H2,1H3
- InChIKey: KKPHOPJTCKGVDH-UHFFFAOYSA-N
- SMILES: C12=C(C(OCC)=O)N=C(C(F)(F)F)N1C=C(Br)C=C2
Ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ104-500MG |
ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylate |
2111795-61-8 | 95% | 500MG |
¥ 4,290.00 | 2023-03-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ104-100mg |
ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylate |
2111795-61-8 | 95% | 100mg |
¥1609.0 | 2024-04-22 | |
Ambeed | A825213-250mg |
ETHYL 6-BROMO-3-(TRIFLUOROMETHYL)IMIDAZO[1,5-A]PYRIDINE-1-CARBOXYLATE |
2111795-61-8 | 95% | 250mg |
$3489.0 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ104-1g |
ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylate |
2111795-61-8 | 95% | 1g |
¥6430.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ104-1G |
ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylate |
2111795-61-8 | 95% | 1g |
¥ 6,435.00 | 2023-03-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ104-250MG |
ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylate |
2111795-61-8 | 95% | 250MG |
¥ 2,574.00 | 2023-03-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ104-5g |
ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylate |
2111795-61-8 | 95% | 5g |
¥19290.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ104-250mg |
ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylate |
2111795-61-8 | 95% | 250mg |
¥2572.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ104-5G |
ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylate |
2111795-61-8 | 95% | 5g |
¥ 19,305.00 | 2023-03-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSQ104-100MG |
ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylate |
2111795-61-8 | 95% | 100MG |
¥ 1,610.00 | 2023-03-15 |
Ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate 関連文献
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
10. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
Ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylateに関する追加情報
Ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate: A Versatile Scaffold for Targeted Therapeutic Applications
Ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate represents a novel class of heterocyclic compounds with unique structural features that have garnered significant attention in the fields of medicinal chemistry and drug discovery. This compound, characterized by its 6-bromo and trifluoromethyl functional groups, exhibits a complex molecular framework that combines aromaticity with electron-deficient substituents, making it a promising candidate for the development of targeted therapeutics. Recent studies have demonstrated its potential in modulating intracellular signaling pathways and its ability to interact with specific biological targets, positioning it as a key molecule in the design of next-generation pharmaceuticals.
The molecular structure of Ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate is defined by its imidazo[1,5-A]pyridine core, which is further functionalized with a trifluoromethyl group at the 3-position and a 6-bromo substituent at the 6-position. This combination of functional groups imparts distinct electronic properties to the molecule, enabling it to engage in multiple modes of molecular recognition. The trifluoromethyl group, known for its strong electron-withdrawing effect, enhances the molecule's ability to interact with hydrophobic pockets in target proteins, while the 6-bromo substituent contributes to its reactivity in chemical modifications and potential biological interactions.
Recent advances in computational modeling have provided insights into the binding affinity and selectivity of Ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate toward various biological targets. A 2023 study published in *Journal of Medicinal Chemistry* highlighted its potential as a scaffold for the development of inhibitors targeting the mitogen-activated protein kinase (MAPK) pathway, which is implicated in multiple diseases including cancer and neurodegenerative disorders. The compound's ability to modulate this pathway was validated through in vitro assays and molecular docking simulations, demonstrating its capacity to disrupt aberrant signaling cascades associated with pathological conditions.
The imidazo[1,5-A]pyridine core of Ethyl 6-bromo-3-(trif. 1,5-A]pyridine-1-carboxylate has also been explored for its role in modulating ion channel activity. Research published in *Bioorganic & Medicinal Chemistry* in 2023 revealed that this compound can selectively inhibit voltage-gated sodium channels, making it a potential candidate for the treatment of chronic pain and epilepsy. The study emphasized the importance of the trifluoromethyl substitution in enhancing the compound's potency and selectivity, as well as its role in improving metabolic stability and bioavailability.
Another area of interest is the application of Ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate in the development of anti-inflammatory agents. A 2023 review in *Pharmaceutical Research* highlighted the compound's potential to target the NF-κB signaling pathway, which is central to the regulation of inflammatory responses. The study suggested that the 6-bromo group may play a critical role in modulating the compound's interaction with key inflammatory mediators, thereby enhancing its therapeutic efficacy in conditions such as rheumatoid arthritis and inflammatory bowel disease.
From a synthetic perspective, the preparation of Ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate has been optimized through various methodologies, including microwave-assisted synthesis and catalytic approaches. A 2023 article in *Organic Letters* described a novel route involving the use of transition metal catalysts to achieve high yields and stereoselectivity in the formation of the imidazo[1,5-A]pyridine ring. This advancement not only improves the efficiency of synthesis but also reduces the environmental impact associated with traditional chemical processes.
The pharmacokinetic properties of Ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate have also been investigated to assess its potential for clinical applications. Studies conducted in 2023 have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The trifluoromethyl substitution was found to significantly enhance the compound's metabolic stability, while the 6-bromo group contributed to its solubility and bioavailability. These findings underscore the compound's potential as a lead molecule for the development of orally administered therapeutics.
Despite its promising properties, the development of Ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate as a therapeutic agent requires further exploration of its safety profile and potential side effects. Preclinical studies are currently underway to evaluate its toxicity and long-term effects in various biological systems. The 6-bromo substituent, while beneficial for its reactivity, may also introduce potential liabilities that need to be carefully managed during the drug development process.
In conclusion, Ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate represents a significant advancement in the field of medicinal chemistry. Its unique molecular structure and functional groups make it a versatile scaffold for the development of targeted therapeutics. As research continues to uncover its potential applications, this compound is poised to play a pivotal role in the treatment of a wide range of diseases and conditions. The ongoing exploration of its synthetic methods, pharmacokinetic properties, and biological activities will further enhance its value as a lead molecule for future pharmaceutical innovations.
2111795-61-8 (Ethyl 6-bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylate) Related Products
- 1588266-82-3(N-(3-aminopropyl)benzenesulfonamide)
- 15541-26-1(1-(2-Methoxyphenyl)propan-2-ol)
- 85210-58-8(2-Amino-1-(3-thienyl)ethanone hydrochloride)
- 343-99-7(2,4-Dichloro-3-fluorophenol)
- 1701650-16-9(1-Oxaspiro[2.5]octane-2-carboxylic acid, 2-chloro-4,6,6-trimethyl-, methyl ester)
- 1251571-76-2(methyl 4-{[3-(diethylcarbamoyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate)
- 2731744-93-5(5-{[(5-Chloro-2-hydroxyphenyl)methylidene]amino}-2-methylbenzamide)
- 946232-25-3(N-(2-chlorophenyl)-4-2-methyl-6-(4-methylphenoxy)pyrimidin-4-ylpiperazine-1-carboxamide)
- 1806385-20-5(1-Chloro-3-(3-(difluoromethyl)-2-methylphenyl)propan-2-one)
- 2138171-60-3(rac-(3R,4S)-4-(2-fluoro-4-methylphenyl)-3-methylpyrrolidin-3-amine)
